Methyl 2-(bromomethyl)-5-iodobenzoate Methyl 2-(bromomethyl)-5-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1310377-56-0
VCID: VC4590605
InChI: InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
SMILES: COC(=O)C1=C(C=CC(=C1)I)CBr
Molecular Formula: C9H8BrIO2
Molecular Weight: 354.969

Methyl 2-(bromomethyl)-5-iodobenzoate

CAS No.: 1310377-56-0

Cat. No.: VC4590605

Molecular Formula: C9H8BrIO2

Molecular Weight: 354.969

* For research use only. Not for human or veterinary use.

Methyl 2-(bromomethyl)-5-iodobenzoate - 1310377-56-0

Specification

CAS No. 1310377-56-0
Molecular Formula C9H8BrIO2
Molecular Weight 354.969
IUPAC Name methyl 2-(bromomethyl)-5-iodobenzoate
Standard InChI InChI=1S/C9H8BrIO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
Standard InChI Key UCENSHTXYGCSJO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC(=C1)I)CBr

Introduction

Structural and Chemical Properties

Molecular Architecture and Reactivity

Methyl 2-(bromomethyl)-5-iodobenzoate features a benzoyl backbone substituted with a bromomethyl group at the 2-position and an iodine atom at the 5-position, terminated by a methyl ester. The electron-withdrawing nature of the halogens enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution and metal-catalyzed coupling reactions. The bromomethyl group (CH2Br\text{CH}_2\text{Br}) is particularly reactive in alkylation and cross-coupling processes, while the iodine atom serves as a directing group in palladium-mediated transformations .

Table 1: Key Physical Properties

PropertyValueSource
Molecular Weight354.97 g/mol
Density1.780 ± 0.06 g/cm³
Melting PointNot reported
Boiling Point349.7 ± 32.0 °C (predicted)
SolubilitySoluble in DMSO, THF
Storage Conditions-20°C, inert atmosphere

Synthesis and Optimization

Stepwise Preparation Methodology

The synthesis typically involves sequential halogenation and esterification steps. A patented route (CN113233957A) outlines:

  • Iodination: Reaction of 2-methyl-4-iodoaniline with N-bromosuccinimide (NBS) under phase-transfer catalysis to introduce bromine at the methyl group .

  • Diazotization and Bromination: Conversion of the amine to a diazonium salt followed by bromination to yield 2-bromo-4-iodotoluene .

  • Bromomethylation: Radical bromination using NBS and azo initiators to generate 2-bromo-4-iodobromomethylbenzene .

  • Esterification: Treatment with methanol under acidic conditions to form the methyl ester .

Critical parameters include temperature control (<40°C for bromomethylation), solvent selection (e.g., CCl₄ for radical stability), and stoichiometric ratios to minimize dihalogenation byproducts . Yields exceed 70% when using optimized conditions .

Applications in Pharmaceutical and Material Science

Drug Intermediate and Targeted Therapeutics

The compound’s halogen substituents enable precise functionalization in drug discovery:

  • Suzuki-Miyaura Coupling: The iodine atom facilitates aryl-aryl bond formation with boronic acids, constructing biaryl motifs prevalent in kinase inhibitors .

  • Alkylation Reactions: The bromomethyl group reacts with amines or thiols to produce prodrugs or covalent inhibitors.

  • Radiotracer Synthesis: Iodine-125/131 isotopes allow radiopharmaceutical development for imaging and therapy .

Table 2: Comparative Analysis of Halogenated Benzoates

CompoundHalogen SubstituentsKey Applications
Methyl 2-(bromomethyl)-5-iodobenzoateBr, ICross-coupling, radiopharmaceuticals
Methyl 3-bromo-4-fluorobenzoateBr, FAntibacterial agents
Methyl 2,5-difluoro-4-iodobenzoateF, IPET tracer synthesis

Future Directions and Research Opportunities

Expanding Synthetic Utility

Ongoing research explores:

  • Photoredox Catalysis: Leveraging iodine’s redox activity for C–H functionalization under visible light .

  • Polymer Functionalization: Grafting bromomethyl groups onto polystyrene backbones for ion-exchange resins .

  • Bioconjugation: Developing antibody-drug conjugates (ADCs) via cysteine-selective alkylation.

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